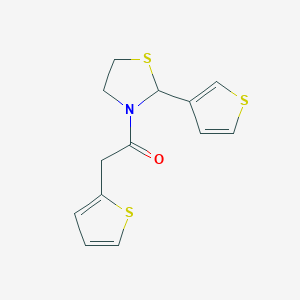

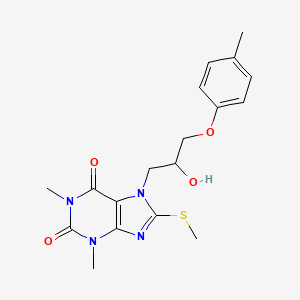

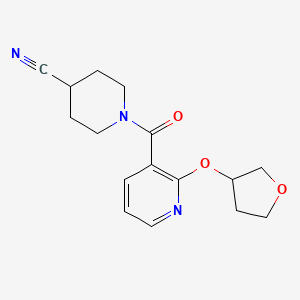

2-(噻吩-2-基)-1-(2-(噻吩-3-基)噻唑啉-3-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(Thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone" is a thiazolidine derivative, which is a class of heterocyclic compounds containing a five-membered ring with sulfur, nitrogen, and an additional heteroatom (typically oxygen or sulfur) as part of the ring structure. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the condensation of appropriate carbonyl compounds with thioamides or thioglycolic acid. For instance, substituted 4-thiazolidinones have been prepared by condensation reactions involving substituted-benzalhydrazinocarbonyl compounds and thioglycolic acid . Similarly, the synthesis of related compounds, such as 2-azetidinones, has been reported using chloroacetyl chloride in the presence of triethylamine . Although the specific synthesis of "2-(Thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone" is not detailed in the provided papers, these methods suggest potential synthetic routes that could be explored.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction studies . The geometry of these molecules can be optimized using density functional theory (DFT) calculations to predict the vibrational modes, chemical shifts, and electronic properties . For example, the benzo[d]thiazole derivative was studied using DFT to obtain optimized structure parameters that showed good consistency with experimental data .

Chemical Reactions Analysis

Thiazolidine derivatives can participate in various chemical reactions due to their reactive sites. The Hantzsch thiazole synthesis is one such reaction, where thiazol-2-amines react with chloroacetylchloride to form thiazol-2-amines derivatives . The reactivity of these compounds can be further understood through frontier molecular orbital analysis, which can indicate sensitivity to nucleophilic or electrophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can be characterized by spectroscopic methods and thermal analysis. For instance, the TG/DTA thermogram can summarize the behavior of the sample material against temperature, indicating its thermal stability . The molecular electrostatic potential and frontier molecular orbitals can provide insights into the electronic properties and reactivity of the compound . Additionally, molecular docking studies can predict the binding affinity of these compounds to biological targets, which is useful for understanding their potential biological activities .

科学研究应用

结构-活性关系和生物重要性

对噻吩衍生物的研究,包括与2-(噻吩-2-基)-1-(2-(噻吩-3-基)噻唑啉-3-基)乙酮相关的化合物,揭示了一系列分子结构,根据它们在各种生物测试系统中的治疗性能进行排列。过去十年对噻吩结构-活性关系的研究突显了它们的应用复杂性和多样性,特别是在生物和治疗潜力方面。尚未建立一般的活性模式,这表明在药物化学中对它们特定应用的研究具有广泛的范围(Drehsen & Engel, 1983)。

合成和绿色方法学

对与感兴趣化合物相关的1,3-噻唑啉-4-酮及其官能化类似物的合成已经从19世纪中叶到现在进行了探索,展示了在药物化学中具有潜在活性对抗各种疾病的光明未来。已经开发了先进的合成方法,包括绿色化学,表明这些化合物在制药应用中的重要性(Santos et al., 2018)。

生物活性和药理学意义

噻唑啉环是2-(噻吩-2-基)-1-(2-(噻吩-3-基)噻唑啉-3-基)乙酮的关键组成部分,具有合成重要性并具有广泛的生物活性。这种骨架存在于商业药物中,并且已经显示出作为抗菌、抗炎、抗抽搐、抗疟疾、镇痛、抗HIV和抗癌药物的重要性。一些噻唑啉衍生物表现出比标准药物更好的活性,表明它们在未来作为新的市场药物的潜力(Pandey et al., 2011)。

生物降解和环境影响

对噻吩的生物降解研究,包括与2-(噻吩-2-基)-1-(2-(噻吩-3-基)噻唑啉-3-基)乙酮结构相关的化合物,对于了解它们在受石油污染的环境中的命运至关重要。对石油中发现的缩合噻吩的研究集中在它们的存在、毒性和生物降解上,突显了对这些有机硫化合物的环境影响和降解途径的进一步调查的必要性(Kropp & Fedorak, 1998)。

属性

IUPAC Name |

2-thiophen-2-yl-1-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS3/c15-12(8-11-2-1-5-17-11)14-4-7-18-13(14)10-3-6-16-9-10/h1-3,5-6,9,13H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPFIMAORVEZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)CC2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)

![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2517539.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)

![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)